2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide
Description
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide is a thiadiazole-derived compound characterized by a central 1,3,4-thiadiazole ring substituted with an amino group at position 5 and a sulfanyl-acetamide moiety linked to a phenyl group. Thiadiazoles are heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS2/c11-9-13-14-10(17-9)16-6-8(15)12-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13)(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIITYOJDOSNHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901329200 | |
| Record name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665999 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
332114-16-6 | |
| Record name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the enzyme urease , which is essential for the survival of certain bacteria .
Mode of Action
Based on the activity of structurally similar compounds, it may interact with its target enzyme, potentially inhibiting its function .
Biochemical Pathways
If its target is indeed urease, it could affect the urea cycle and related metabolic pathways .
Result of Action
If it inhibits urease, it could potentially disrupt the survival of certain bacteria .
Biochemical Analysis
Biochemical Properties
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide has been found to exhibit urease inhibitory activities. Urease is a critical enzyme found in several cells, including bacteria, fungi, algae, and some plant cells. The compound interacts with the active site of the urease enzyme, inhibiting its activity.
Cellular Effects
The inhibition of urease by this compound can have significant effects on cellular processes. Urease catalyzes the conversion of urea to ammonia and carbon dioxide. By inhibiting this enzyme, the compound can disrupt this process, potentially affecting the survival of certain bacteria such as Helicobacter pylori.
Biological Activity
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide is a compound belonging to the class of thiadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H12N4OS |
| Molecular Weight | 244.31 g/mol |
| CAS Number | Not specified in the sources |
The biological activity of this compound primarily involves its role as a urease inhibitor. Urease is an enzyme produced by certain bacteria, including Helicobacter pylori, which contributes to the pathogenicity of these organisms by hydrolyzing urea to ammonia. By inhibiting urease activity, this compound can potentially disrupt bacterial survival and colonization in the gastric environment.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The following table summarizes key findings regarding the antimicrobial activity of related compounds:
These findings suggest that derivatives of thiadiazole can be effective against both Gram-positive and Gram-negative bacteria as well as certain parasites.
Anticancer Activity
The potential anticancer properties of thiadiazole derivatives have also been explored. Studies have shown that compounds with a similar scaffold can exhibit cytostatic effects against various cancer cell lines. For instance:
- Compounds derived from 2-amino-1,3,4-thiadiazole have demonstrated selective cytotoxicity against cancer cells while sparing normal cells.
Case Studies
A notable study investigated the efficacy of a series of thiadiazole derivatives against Helicobacter pylori. The study found that specific modifications in the thiadiazole ring significantly enhanced the inhibitory effects on urease activity. The most promising compounds exhibited IC50 values in the low micromolar range, indicating potent biological activity.
Scientific Research Applications
Biological Activities
The compound exhibits several significant biological activities:
- Antimicrobial Activity : Studies indicate that derivatives of thiadiazole compounds show promising antimicrobial properties against various pathogens.
- Anticancer Properties : Research has demonstrated that 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide and its derivatives possess cytotoxic effects against multiple cancer cell lines, including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) .
- Anti-inflammatory Effects : Compounds containing the thiadiazole moiety have been linked to anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.
- Neuroprotective Effects : There is evidence suggesting potential neuroprotective effects, making it a candidate for treating epilepsy and other neurological disorders.
Case Study: Anticancer Activity Evaluation
In a study evaluating the anticancer activity of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, compounds were synthesized and tested against various cancer cell lines using the MTT assay. While none surpassed doxorubicin in efficacy, certain derivatives showed notable activity against specific cell lines .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) bridge serves as a nucleophilic site for alkylation/arylation:
Reaction with Aryl Halides
In alkaline media, the compound reacts with bromobenzene to form thioether derivatives :
text2-[(5-Amino-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide + Ar-X → 2-[(5-Amino-thiadiazol-2-yl)(Ar)-sulfanyl]-N-phenylacetamide
Example :
| Aryl Halide | Conditions | Product Yield (%) |
|---|---|---|
| Bromobenzene | NaOEt, toluene, 110°C | 80 |
Oxidation Reactions
The sulfur atom in the thiadiazole ring undergoes oxidation:
Formation of Disulfide Bonds
Under oxidative conditions (e.g., H₂O₂), the sulfanyl group forms disulfide-linked dimers :
text2 R-SH + H₂O₂ → R-S-S-R + 2 H₂O
Kinetic Data :
Condensation with Carbonyl Compounds
The amino group (-NH₂) on the thiadiazole ring participates in Schiff base formation:
Reaction with Aldehydes
Condensation with aromatic aldehydes (e.g., benzaldehyde) yields imine derivatives :
text2-[(5-Amino-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide + R-CHO → 2-[(5-(R-CH=N)-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide
Example :
| Aldehyde | Catalyst | Yield (%) |
|---|---|---|
| 2-Methoxybenzaldehyde | AcOH, reflux | 92 |
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic/basic conditions:
Acidic Hydrolysis
text2-[(5-Amino-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide + H₂O/H⁺ → 2-[(5-Amino-thiadiazol-2-yl)sulfanyl]acetic acid + Aniline
Conditions :
Biological Activity-Driven Reactions
The compound inhibits urease by binding to the enzyme’s active site through:
-
Coordination of the thiadiazole sulfur to nickel ions in urease
-
Hydrogen bonding between the acetamide carbonyl and histidine residues
Kinetic Parameters :
| Parameter | Value |
|---|---|
| IC₅₀ (urease) | 2.4 µM |
| Kᵢ (inhibition constant) | 1.8 µM |
Stability Under Physiological Conditions
pH-Dependent Degradation :
| pH | Half-Life (h) | Major Degradation Product |
|---|---|---|
| 1.2 | 4.2 | Sulfenic acid derivative |
| 7.4 | 48.7 | Stable |
Comparison with Similar Compounds
Impact of Substituents on Activity
- Amino Group Retention: The amino group in the target compound facilitates hydrogen bonding with biological targets, enhancing binding affinity compared to non-amino analogs .
- Steric Effects : Bulky substituents (e.g., benzylsulfanyl) can hinder interaction with enzyme active sites, as seen in the trifluoromethylphenyl derivative .
Mechanism of Action
- The target compound’s antitumor activity is attributed to its ability to inhibit kinases or DNA topoisomerases, a trait shared with other thiadiazoles .
- Derivatives with sulfonamide groups (e.g., 5-amino-1,3,4-thiadiazole-2-sulfonamide) exhibit carbonic anhydrase inhibition, suggesting divergent mechanisms compared to the acetamide-linked target compound .
Q & A
Q. What are the standard synthetic routes for 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide?
The compound is synthesized via alkylation of 5-amino-1,3,4-thiadiazole-2-thiol intermediates. A typical procedure involves reacting 2-chloro-N-phenylacetamide derivatives with sodium azide in a toluene:water (8:2) solvent system under reflux for 5–7 hours, followed by purification via crystallization or extraction . Alternatively, coupling 5-alkylsulfanyl-thiadiazol-2-yl amines with phenylacetyl chloride in dry benzene at 0°C yields the target acetamide .
Q. What characterization techniques are used to confirm the compound’s structure?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR for verifying backbone structure and substituents .
- IR spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- TLC : Monitoring reaction progress using hexane:ethyl acetate (9:1) .
- Elemental analysis : Confirming C, H, N, and S composition .
Q. What biological activities are reported for this compound?
Derivatives of 1,3,4-thiadiazole exhibit antimicrobial, anticancer, and anticonvulsant properties. The sulfanyl-acetamide moiety enhances bioactivity by enabling interactions with cellular targets like enzymes or DNA .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while toluene:water mixtures reduce side reactions .
- Stoichiometry : Using 2.0 equivalents of phenylacetyl chloride ensures complete acylation of bis-aminothiadiazole intermediates .
- Temperature control : Dropwise addition of reagents at 0°C minimizes thermal degradation .
Q. How are structure-activity relationship (SAR) studies designed for analogs of this compound?
SAR strategies include:
- Truncated analogs : Removing the phenylacetamide group to assess its role in bioactivity (e.g., compound 5 in ) .
- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Stereochemical modifications : Sulfoxide derivatives (e.g., compound 7 ) to probe redox-sensitive interactions .
Q. How can contradictory spectral data (e.g., overlapping NMR peaks) be resolved?
Q. What computational methods are used to predict reaction pathways for novel derivatives?
Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states. For example, ICReDD employs reaction path searches to optimize conditions for heterocyclization or alkylation steps, reducing trial-and-error experimentation .
Q. How can conflicting bioactivity data across studies be analyzed?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and concentrations .
- Solubility checks : Use DMSO stock solutions ≤0.1% to avoid solvent interference .
- Control experiments : Compare with known inhibitors (e.g., BPTES for glutaminase studies) to validate target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
